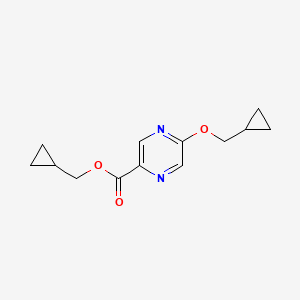![molecular formula C21H19ClFNO2 B2425512 (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one CAS No. 866019-67-2](/img/structure/B2425512.png)
(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one is a useful research compound. Its molecular formula is C21H19ClFNO2 and its molecular weight is 371.84. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The research conducted by Sonar, Parkin, and Crooks (2006) focuses on the synthesis and structural analysis of a series of 1-azabicyclo[2.2.2]octan-3-ones, including compounds similar to the one . They emphasize the biological activity associated with these compounds and explore the molecular conformation in crystal structures. This research provides insights into the chemical synthesis processes and the structural characteristics of such compounds, which is crucial for understanding their potential applications in various fields, including medicinal chemistry (Sonar, Parkin, & Crooks, 2006).
Fluorinated Derivatives and Bicyclic Compounds
Pikun et al. (2018) discuss the electrophilic fluorination of 1,4-dihydropyridines to form new fluorinated derivatives, including compounds structurally related to the one . This study highlights the synthesis of novel fluorinated compounds and their potential applications, such as in the development of new pharmaceuticals or materials with unique properties (Pikun et al., 2018).
Nonpeptide Antagonist Research
Research by Snider et al. (1991) explores CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which has a similar azabicyclo[2.2.2]octan-3-one structure. This research is pivotal in investigating the physiological properties of substance P and its role in diseases, demonstrating the therapeutic potential of such compounds in medical research (Snider et al., 1991).
Novel Rearrangements and Syntheses
Krow et al. (2004) focus on the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes. This research is relevant due to its focus on chemical rearrangements and novel synthetic approaches, which can be applied to the synthesis of compounds like (2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one. Such studies expand the understanding of chemical transformations and the development of new compounds with potential applications in various fields (Krow et al., 2004).
Propiedades
IUPAC Name |
(2Z)-2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c22-18-2-1-3-19(23)17(18)13-26-16-6-4-14(5-7-16)12-20-21(25)15-8-10-24(20)11-9-15/h1-7,12,15H,8-11,13H2/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBRADFDTTZCJB-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1-azabicyclo[2.2.2]octan-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate](/img/structure/B2425431.png)
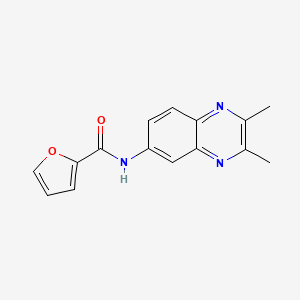

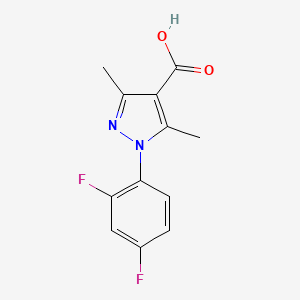

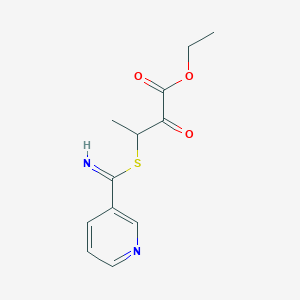
![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
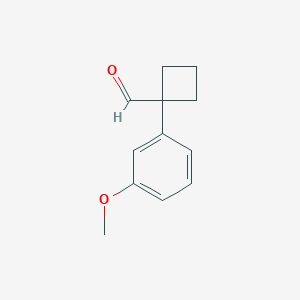
![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)
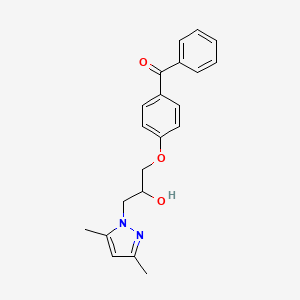
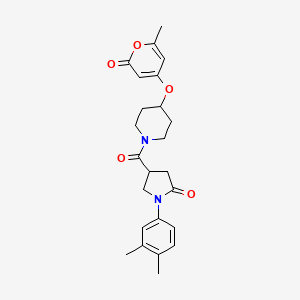
![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)
![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)
